molecular formula C7H4F3NO2S B6257127 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 1204234-93-4

6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B6257127
CAS No.: 1204234-93-4
M. Wt: 223.2
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Description

6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and a trifluoromethylsulfanyl (-SCF₃) substituent at position 6. The trifluoromethylsulfanyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in agrochemical and pharmaceutical applications.

Key physicochemical properties inferred from structural analogs:

  • Molecular formula: C₇H₄F₃NO₂S
  • Molecular weight: 231.17 g/mol
  • Functional groups: Carboxylic acid (-COOH), trifluoromethylsulfanyl (-SCF₃).

Properties

CAS No.

1204234-93-4

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then quenched with ice water and extracted with ethyl acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference Evidence
This compound -SCF₃ C₇H₄F₃NO₂S 231.17 High lipophilicity; potential pesticidal applications
6-(Trifluoromethyl)pyridine-2-carboxylic acid -CF₃ C₇H₄F₃NO₂ 191.11 Melting point: 154–158°C; research use in drug discovery
6-(2-Trifluoromethylphenyl)pyridine-2-carboxylic acid -C₆H₄(CF₃) C₁₃H₈F₃NO₂ 273.21 Enhanced aromatic stacking interactions; synthetic intermediate
6-Methyl-pyridine-2-carboxylic acid derivatives -CH₃ C₇H₇NO₂ 153.14 Antimicrobial activity against Gram-positive bacteria
3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic acid -S-C₆H₄(CH₃) + Cl at position 3 C₁₃H₁₀ClNO₂S 293.74 Dual functionalization alters electronic density; potential herbicide
Key Observations:
  • Lipophilicity : -SCF₃ increases logP values relative to -CF₃, enhancing membrane permeability but possibly reducing aqueous solubility.
  • Synthetic Accessibility : Methyl and trifluoromethyl analogs are synthesized via standardized acyl chloride or Suzuki coupling methods , while sulfanyl derivatives require nucleophilic substitution with thiols .

Physicochemical and Spectral Data

Property This compound 6-(Trifluoromethyl)pyridine-2-carboxylic Acid 6-Methyl-pyridine-2-carboxylic Acid
Melting Point Not reported 154–158°C 130–132°C
Spectral Data (¹H NMR) Not available δ 8.3–8.5 (pyridine-H) δ 2.5 (CH₃), 8.1–8.3 (pyridine-H)
Solubility Low (inferred from -SCF₃) Moderate in DMSO High in polar solvents

Biological Activity

6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a sulfanyl moiety attached to a pyridine ring, which contributes to its unique chemical properties. The molecular formula is C7H4F3N2O2SC_7H_4F_3N_2O_2S with a molecular weight of 239.19 g/mol.

PropertyValue
CAS Number 1204234-93-4
Molecular Formula C₇H₄F₃N₂O₂S
Molecular Weight 239.19 g/mol
Solubility Soluble in DMSO and DMF

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. Additionally, the carboxylic acid group can form hydrogen bonds, facilitating interactions with enzyme active sites or receptors.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit antimicrobial activity. For instance, a study demonstrated that certain trifluoromethyl-pyridine carboxylic acids showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anti-inflammatory Effects

Research has shown that compounds containing carboxylic acid functionalities can modulate inflammatory pathways. In particular, related compounds have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

  • Inhibition of Enzymatic Activity : A study focused on the inhibitory effects of pyridine-2-carboxylic acid derivatives on Dipeptidyl Peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The findings suggested that modifications to the pyridine ring significantly enhanced DPP-IV inhibition, highlighting the importance of structural variations in biological activity .
  • Binding Affinity Studies : Complexes formed with zinc ions and trifluoromethyl-pyridine carboxylic acids were evaluated for their binding affinity to bovine serum albumin (BSA). The results indicated high binding constants (10^5–10^6 L mol−1), suggesting strong interactions with biomolecules that could be leveraged for drug delivery systems .

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